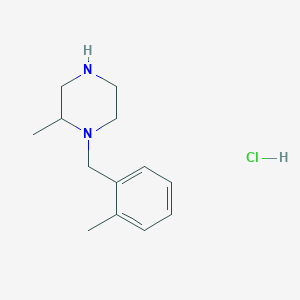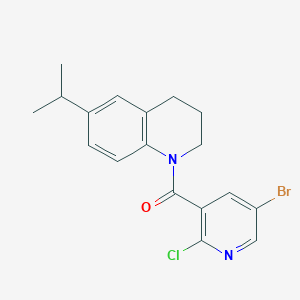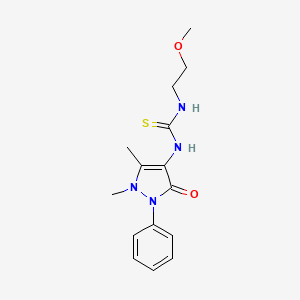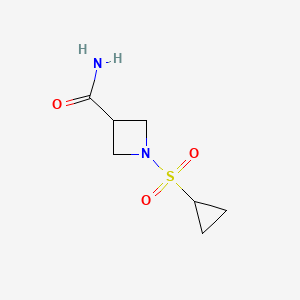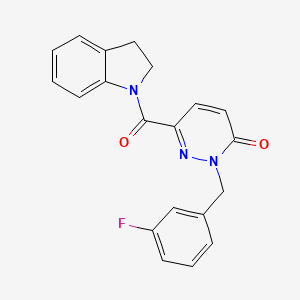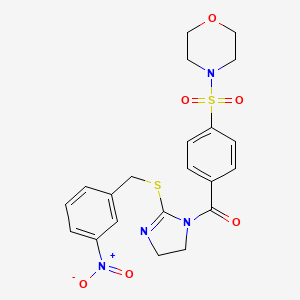
(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the nitrobenzyl group, and the coupling with the morpholinosulfonyl phenyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, the imidazole ring could participate in various ring-opening reactions, and the sulfonyl group could undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives, including the compound , have garnered attention for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The unique structural features of this compound may contribute to its activity against cancer cells .
Antimicrobial Activity
Indole-based compounds often exhibit antimicrobial properties. Investigations have focused on their efficacy against bacteria, fungi, and other pathogens. The compound’s specific substituents and functional groups play a crucial role in determining its antimicrobial potential .
Anti-inflammatory Effects
Indoles have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders .
Neuroprotective Potential
Some indole derivatives, including the compound mentioned, have shown promise in protecting neurons and preventing neurodegenerative diseases. Researchers explore their ability to enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .
Cardiovascular Applications
Indoles have been investigated for their cardiovascular effects. These include vasodilation, antiplatelet activity, and potential use in managing hypertension and related cardiovascular conditions. The compound’s specific structure may influence its impact on cardiovascular health .
Synthetic Methodology
Apart from its biological applications, researchers have also focused on developing novel synthetic methods for indole derivatives. Efficient routes to access this compound and related analogs are essential for further exploration of their properties and applications .
Mecanismo De Acción
Imidazoles
This compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Propiedades
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c26-20(17-4-6-19(7-5-17)33(29,30)23-10-12-31-13-11-23)24-9-8-22-21(24)32-15-16-2-1-3-18(14-16)25(27)28/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQDDQJRSGSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

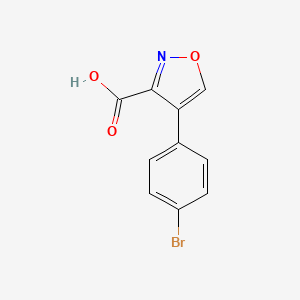
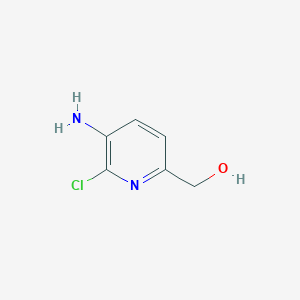
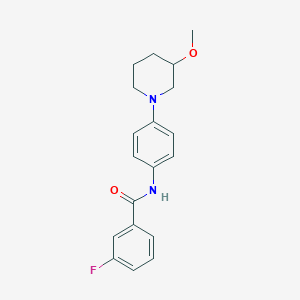
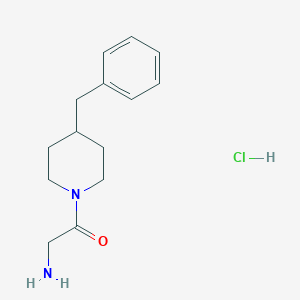
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)
